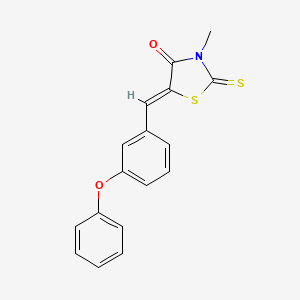![molecular formula C28H36BrN5O5 B11675030 N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11675030.png)
N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドは、ヒドラジド類に属する複雑な有機化合物です。この化合物は、臭素化インドールコア、ジブチルアミノ基、ジメトキシフェニル部分を備えた独自の構造を特徴としています。潜在的な生物活性と応用可能性から、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドの合成は、通常、複数のステップを伴います。 最終ステップは、酸性条件下で臭素化インドール誘導体をジメトキシフェニルヒドラジドと縮合させて、目的化合物を形成することです。 .
工業的製造方法
この化合物の工業的製造方法は、文献にはあまり記載されていません。 一般的なアプローチとしては、実験室規模の合成手順のスケールアップ、収率向上のための反応条件の最適化、再結晶やクロマトグラフィーなどの高度な精製技術による最終生成物の純度の確保などが挙げられます。
化学反応の分析
反応の種類
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物を形成することができます。
還元: 還元反応により、アミンやアルコールを生じさせることができます。
置換: ハロゲン置換反応により、臭素原子を他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 反応条件は、一般的に、目的の変換を確実に行うために、制御された温度とpHレベルを必要とします。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化により酸化物が生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
科学的研究の応用
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドは、次のような様々な科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗癌作用の可能性について調査されています。.
医学: 様々な疾患の治療における潜在的な治療効果について調査されています。
工業: 特定の特性を持つ新しい材料の開発に利用されています。
作用機序
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。 この化合物は、酵素や受容体に結合することによってその活性を調節することにより、効果を発揮する可能性があります。 関与する正確な分子標的と経路は現在も調査中ですが、初期の研究では、DNA複製やタンパク質合成などの細胞プロセスを阻害する可能性があることが示唆されています。 .
類似化合物の比較
類似化合物
- N'-[(Z)-{2-[(ジブチルアミノ)メチル]フェニル}メチリデン]-2-(2,4-ジメチルフェニル)-4-キノリンカルボヒドラジド
- N'-{(Z)-[4-(ジブチルアミノ)フェニル]メチリデン}-2-({4-メチル-5-[1-(1-ナフチルアミノ)エチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)アセトヒドラジド
独自性
N'-{(3Z)-5-ブロモ-1-[(ジブチルアミノ)メチル]-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン}-2-({[(E)-(3,4-ジメトキシフェニル)メチリデン]アミノ}オキシ)アセトヒドラジドは、臭素化インドールコアとジメトキシフェニル部分のユニークな組み合わせによって際立っています。 この構造上の独自性は、その独特の化学的および生物学的特性に寄与し、様々な研究アプリケーションに役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to N’-[(3Z)-5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE include:
Brominated indoles: Compounds with similar brominated indole cores.
Dibutylamino derivatives: Compounds containing the dibutylamino group.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl moiety.
Uniqueness
What sets N’-[(3Z)-5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C28H36BrN5O5 |
|---|---|
分子量 |
602.5 g/mol |
IUPAC名 |
N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C28H36BrN5O5/c1-5-7-13-33(14-8-6-2)19-34-23-11-10-21(29)16-22(23)27(28(34)36)32-31-26(35)18-39-30-17-20-9-12-24(37-3)25(15-20)38-4/h9-12,15-17,36H,5-8,13-14,18-19H2,1-4H3/b30-17+,32-31? |
InChIキー |
AYLPZTLTKSOMPI-MVFCRYQCSA-N |
異性体SMILES |
CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CO/N=C/C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CON=CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674960.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674961.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11674968.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674976.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11674980.png)
![5-[4-(Allyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674982.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11674994.png)
![(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11674998.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11675002.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11675009.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675016.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675027.png)

